

# Application of 2-Mercaptopropionic Acid in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **2-Mercaptopropionic acid** (2-MPA) in the development of advanced drug delivery systems. The unique properties of 2-MPA, particularly its thiol group, make it a valuable molecule for surface functionalization of nanoparticles and the creation of thiolated polymers with enhanced mucoadhesive properties. This document outlines the principles, key applications, and detailed experimental protocols for utilizing 2-MPA in drug delivery research.

# Introduction to 2-Mercaptopropionic Acid in Drug Delivery

**2-Mercaptopropionic acid** (also known as thiolactic acid) is an organic compound containing both a carboxyl group and a thiol (sulfhydryl) group. This bifunctional nature allows it to be a versatile tool in the design of drug delivery systems. Its primary applications in this field are:

Surface Functionalization of Nanoparticles: The thiol group of 2-MPA exhibits a strong affinity
for the surface of noble metal nanoparticles (e.g., gold, silver) and semiconductor quantum
dots, forming a stable self-assembled monolayer.[1][2] The exposed carboxylic acid groups
can then be used to conjugate drugs, targeting ligands, or polyethylene glycol (PEG) for
improved stability and biocompatibility.[3]



• Formation of Thiolated Polymers (Thiomers): 2-MPA can be covalently attached to various polymers (e.g., chitosan, poly(acrylic acid)) to create "thiomers."[4][5] These thiolated polymers exhibit significantly enhanced mucoadhesive properties due to the formation of disulfide bonds with cysteine-rich domains in mucus glycoproteins.[4] This prolonged residence time at mucosal surfaces is highly beneficial for controlled drug release and improved drug absorption.[5][6]

# **Key Applications and Advantages**

The use of 2-MPA in drug delivery systems offers several advantages:

- Enhanced Mucoadhesion: Thiolated polymers exhibit significantly stronger adhesion to mucosal tissues compared to their unmodified counterparts, leading to prolonged retention of the drug delivery system at the site of administration.[4][7]
- Controlled Drug Release: The crosslinking of thiolated polymers through disulfide bond formation can create a more cohesive matrix, leading to a more sustained and controlled release of the encapsulated drug.
- Improved Nanoparticle Stability: The 2-MPA coating on nanoparticles prevents aggregation and enhances their colloidal stability in biological fluids.
- Facilitated Drug Conjugation: The carboxylic acid groups of 2-MPA provide convenient handles for the covalent attachment of a wide range of drug molecules and targeting moieties.

# Physicochemical Properties of 2-Mercaptopropionic Acid

A summary of the key physicochemical properties of 2-MPA is presented in Table 1.



| Property          | Value                                          | Reference |
|-------------------|------------------------------------------------|-----------|
| Molecular Formula | C <sub>3</sub> H <sub>6</sub> O <sub>2</sub> S | [8]       |
| Molecular Weight  | 106.14 g/mol                                   | [8]       |
| Appearance        | Colorless to light yellow liquid               | [9]       |
| Boiling Point     | 117 °C at 16 mmHg                              | [8]       |
| Melting Point     | 10-14 °C                                       | [9]       |
| Density           | 1.196 g/mL at 25 °C                            | [10]      |
| Solubility        | Miscible in water, alcohol, and ether          | [8]       |

# **Quantitative Data on 2-MPA Based Drug Delivery Systems**

The following tables summarize representative quantitative data for drug delivery systems utilizing 2-MPA or similar thiol-containing molecules for functionalization. It is important to note that specific values will vary depending on the nanoparticle composition, the polymer used, the drug being encapsulated, and the specific experimental conditions.

Table 2: Representative Physicochemical Characterization of 2-MPA Functionalized Nanoparticles



| Nanoparticl<br>e System                | Drug         | Particle<br>Size (nm) | Polydispers<br>ity Index<br>(PDI) | Zeta<br>Potential<br>(mV) | Reference               |
|----------------------------------------|--------------|-----------------------|-----------------------------------|---------------------------|-------------------------|
| 2-MPA<br>Coated Gold<br>Nanoparticles  | Doxorubicin  | 50 ± 5                | 0.21 ± 0.03                       | -35 ± 4                   | Illustrative<br>Example |
| Thiolated<br>Chitosan<br>Nanoparticles | Insulin      | 250 ± 20              | 0.35 ± 0.05                       | +25 ± 3                   | Illustrative<br>Example |
| 2-MPA Capped Quantum Dots              | Methotrexate | 15 ± 3                | 0.18 ± 0.02                       | -42 ± 5                   | Illustrative<br>Example |

Table 3: Representative Drug Loading and Release Characteristics

| Nanoparti<br>cle<br>System       | Drug       | Drug<br>Loading<br>Capacity<br>(%) | Encapsul<br>ation<br>Efficiency<br>(%) | In Vitro<br>Release<br>(Time for<br>80%<br>release) | Release<br>Kinetics<br>Model | Referenc<br>e           |
|----------------------------------|------------|------------------------------------|----------------------------------------|-----------------------------------------------------|------------------------------|-------------------------|
| 2-MPA Coated PLGA Nanoparticl es | Paclitaxel | 5.2 ± 0.8                          | 78 ± 5                                 | 96 hours                                            | Korsmeyer<br>-Peppas         | Illustrative<br>Example |
| Thiolated Alginate Hydrogel      | Metformin  | 12.5 ± 1.5                         | 92 ± 4                                 | 24 hours                                            | First-Order                  | Illustrative<br>Example |
| 2-MPA Functionali zed Liposomes  | Curcumin   | 8.9 ± 1.1                          | 85 ± 6                                 | 72 hours                                            | Higuchi                      | Illustrative<br>Example |



# **Experimental Protocols**

The following are detailed protocols for key experiments involving the use of 2-MPA in drug delivery systems.

# Protocol for Synthesis of 2-MPA Functionalized Gold Nanoparticles

This protocol describes the synthesis of gold nanoparticles (AuNPs) and their subsequent surface functionalization with **2-Mercaptopropionic acid**.

#### Materials:

- Gold(III) chloride trihydrate (HAuCl<sub>4</sub>·3H<sub>2</sub>O)
- · Trisodium citrate dihydrate
- 2-Mercaptopropionic acid (2-MPA)
- Deionized (DI) water
- Ethanol

#### Procedure:

- Synthesis of Gold Nanoparticles (Turkevich Method):
  - 1. Bring 100 mL of 0.01% (w/v) HAuCl<sub>4</sub> solution to a rolling boil in a clean flask with vigorous stirring.
  - 2. Rapidly add 2 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl<sub>4</sub> solution.
  - 3. The solution will change color from pale yellow to blue and finally to a deep red, indicating the formation of AuNPs.
  - 4. Continue boiling and stirring for an additional 15 minutes.
  - 5. Remove the flask from the heat and allow it to cool to room temperature.



- Surface Functionalization with 2-MPA:
  - 1. Prepare a 10 mM solution of 2-MPA in ethanol.
  - 2. To the synthesized AuNP solution, add the 2-MPA solution dropwise while stirring. A typical molar ratio of 2-MPA to gold is 1000:1.
  - 3. Allow the reaction to proceed for at least 12 hours at room temperature with continuous stirring to ensure complete ligand exchange.
  - 4. Purify the 2-MPA functionalized AuNPs by centrifugation at 10,000 x g for 30 minutes.
  - 5. Discard the supernatant and resuspend the nanoparticle pellet in DI water.
  - 6. Repeat the centrifugation and resuspension steps three times to remove excess 2-MPA.
  - 7. Finally, resuspend the purified 2-MPA-AuNPs in DI water for storage and further use.

# Protocol for Drug Loading onto 2-MPA Functionalized Nanoparticles

This protocol describes a general method for loading a model drug, Doxorubicin, onto 2-MPA functionalized nanoparticles via electrostatic interaction.

### Materials:

- 2-MPA functionalized nanoparticles (from Protocol 5.1)
- Doxorubicin hydrochloride
- Phosphate-buffered saline (PBS), pH 7.4

### Procedure:

- Disperse the 2-MPA functionalized nanoparticles in PBS at a concentration of 1 mg/mL.
- Prepare a stock solution of Doxorubicin in DI water at a concentration of 1 mg/mL.



- Add the Doxorubicin solution to the nanoparticle dispersion at a desired drug-to-nanoparticle weight ratio (e.g., 1:5).
- Incubate the mixture at room temperature for 24 hours with gentle shaking, protected from light.
- Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation at 15,000 x g for 45 minutes.
- Carefully collect the supernatant to determine the amount of unloaded drug.
- Wash the nanoparticle pellet twice with PBS to remove any loosely bound drug.
- Lyophilize the drug-loaded nanoparticles for long-term storage or resuspend in a suitable buffer for immediate use.
- Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
  - DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
  - EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

## **Protocol for In Vitro Drug Release Study**

This protocol describes a dialysis-based method for evaluating the in vitro release of a drug from 2-MPA functionalized nanoparticles.

#### Materials:

- Drug-loaded 2-MPA functionalized nanoparticles (from Protocol 5.2)
- Dialysis membrane (with a molecular weight cut-off appropriate to retain the nanoparticles but allow free drug to pass)
- Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)



Shaking incubator or water bath

#### Procedure:

- Hydrate the dialysis membrane according to the manufacturer's instructions.
- Disperse a known amount of drug-loaded nanoparticles in 1 mL of the release medium and place it inside the dialysis bag.
- Securely close the dialysis bag and immerse it in a beaker containing 50 mL of the same release medium.
- Place the beaker in a shaking incubator at 37°C with a constant agitation of 100 rpm.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.
- Quantify the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the cumulative percentage of drug released at each time point.
- Plot the cumulative drug release (%) versus time to obtain the drug release profile.

### **Protocol for Evaluation of Mucoadhesion**

This protocol describes a method to evaluate the mucoadhesive properties of thiolated polymers using a texture analyzer.

#### Materials:

- Thiolated polymer (e.g., 2-MPA modified chitosan)
- Unmodified polymer (as a control)
- Porcine intestinal mucosa
- Phosphate-buffered saline (PBS), pH 6.8



Texture Analyzer equipped with a mucoadhesion test rig

#### Procedure:

- Prepare discs of the thiolated and unmodified polymers by compressing the polymer powder.
- Excise a section of fresh porcine intestinal mucosa and secure it on the sample holder of the texture analyzer, with the mucosal side facing up.
- Equilibrate the mucosal tissue with PBS for 15 minutes at 37°C.
- Attach the polymer disc to the probe of the texture analyzer.
- Bring the polymer disc into contact with the mucosal surface with a defined contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds).
- Withdraw the probe at a constant speed (e.g., 0.1 mm/s).
- Record the force required to detach the polymer disc from the mucosal surface as a function of displacement.
- The maximum detachment force (Fmax) and the work of adhesion (the area under the forcedistance curve) are used as measures of mucoadhesiveness.
- Compare the results for the thiolated polymer with the unmodified polymer to determine the enhancement in mucoadhesion.

# Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of 2-MPA in drug delivery.





Click to download full resolution via product page

Caption: Cellular uptake pathways of 2-MPA functionalized nanoparticles.





Click to download full resolution via product page

Caption: A typical experimental workflow for developing a 2-MPA based drug delivery system.





Click to download full resolution via product page

Caption: Mechanism of mucoadhesion for polymers thiolated with 2-MPA.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Comparison of the mucoadhesive properties of various polymers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tailoring the properties of chitosan by grafting with 2-mercaptobenzoic acid to improve mucoadhesion: in silico studies, synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]



- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 7. thiomatrix.com [thiomatrix.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application of 2-Mercaptopropionic Acid in Drug Delivery Systems: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108652#application-of-2-mercaptopropionic-acid-in-drug-delivery-systems]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com